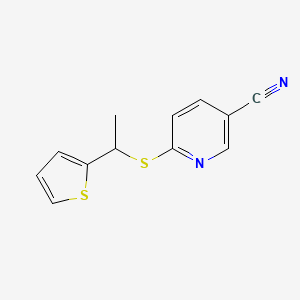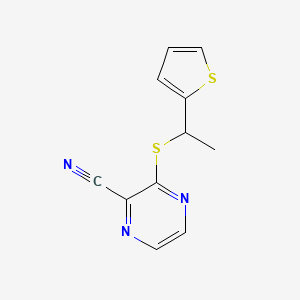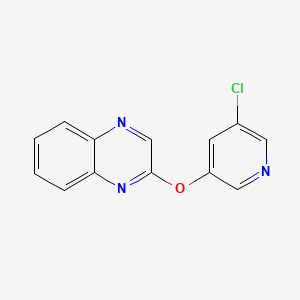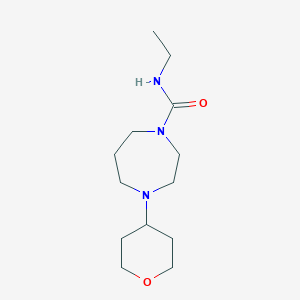
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives that have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The mechanism of action of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the modulation of several signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. It also modulates the activity of several neurotransmitters such as dopamine, serotonin, and norepinephrine, which are implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in various cell lines. It also reduces the expression of COX-2 and inducible nitric oxide synthase (iNOS) in activated microglial cells. In addition, this compound has been shown to improve motor function and cognitive performance in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide is its potent pharmacological activity. This compound exhibits a high degree of selectivity towards its molecular targets and has a relatively low toxicity profile. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the lack of clinical data on this compound makes it challenging to assess its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide. One potential direction is to investigate its potential use in the treatment of other inflammatory and neurological disorders. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, more studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Finally, clinical trials are needed to assess the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide can be achieved through a multistep process. The first step involves the reaction of 2-methoxyethylamine with 2-chloro-5-fluorobenzonitrile to form 2-(2-methoxyethylamino)-5-fluorobenzonitrile. This intermediate is then reduced using sodium borohydride to obtain 2-(2-methoxyethylamino)-5-fluorobenzyl alcohol. The final step involves the reaction of this intermediate with methyl 3,4-dihydroisoquinoline-2-carboxylate in the presence of a coupling agent to form the desired product.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide have been studied extensively in recent years. This compound has been shown to exhibit potent anti-inflammatory, analgesic, and antitumor activities in various preclinical studies. It has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-10-13-4-3-12(15)9-11(13)5-7-17(10)14(18)16-6-8-19-2/h3-4,9-10H,5-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPJJVPUIYGPEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1C(=O)NCCOC)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-N-(2-methoxyethyl)-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

![1-[2-(5-Methylfuran-2-yl)azepan-1-yl]-2-methylsulfanylethanone](/img/structure/B7593641.png)




![N-[[2-(cyclopropylmethoxy)phenyl]methyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7593658.png)
![N-[1-(4-chlorophenyl)-2-oxopyrrolidin-3-yl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7593664.png)
![2-[(4-Chloropyrazol-1-yl)methyl]-5-thiophen-2-yl-1,3-oxazole](/img/structure/B7593671.png)
![4-Chloro-1-[(3-methoxyphenyl)methyl]pyrazole](/img/structure/B7593684.png)
